Product packaging for 5H-Octafluoropentanoyl fluoride(Cat. No.:CAS No. 813-03-6)

5H-Octafluoropentanoyl fluoride

Cat. No.: B1333375
CAS No.: 813-03-6
M. Wt: 248.05 g/mol
InChI Key: UPRLRVYBTHGWJH-UHFFFAOYSA-N
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Description

5H-Octafluoropentanoyl Fluoride (CAS RN: 813-03-6) is a fluorinated organic compound with the molecular formula C5HF9O and a molecular weight of 248.05 g/mol . As a perfluorinated acyl fluoride, it serves as a versatile and critical building block in organic and fluorochemical synthesis. Its primary research value lies in its high reactivity, making it a key precursor for the preparation of various derivatives, including esters, amides, and carboxylic acids. Researchers utilize this compound to introduce the octafluoropentanoyl moiety into target molecules, a step that can significantly alter their properties, such as enhancing lipid solubility, metabolic stability, and surface activity. This makes it particularly valuable in the development of advanced materials, pharmaceuticals, and agrochemicals. The compound is for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions. For specific applications or technical inquiries, please contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HF9O B1333375 5H-Octafluoropentanoyl fluoride CAS No. 813-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O/c6-1(7)3(9,10)5(13,14)4(11,12)2(8)15/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRLRVYBTHGWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379730
Record name 5H-Octafluoropentanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-03-6
Record name 5H-Octafluoropentanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5h Octafluoropentanoyl Fluoride and Homologous Fluorinated Acyl Fluorides

Deoxyfluorination Strategies from Carboxylic Acid Precursors

Deoxyfluorination is a fundamentally important reaction that transforms carboxylic acids into the corresponding acyl fluorides. researchgate.net This conversion enhances the utility of the carboxyl group, providing acyl fluorides that exhibit a unique balance of stability and reactivity, making them superior to other acyl halides for many applications, including challenging acylation reactions. beilstein-journals.orgcas.cn

The development of novel reagents has been pivotal in advancing the synthesis of acyl fluorides. These reagents offer safer, more practical, and highly efficient routes from carboxylic acids under mild conditions. beilstein-journals.org

Trifluoromethyl trifluoromethanesulfonate (B1224126) (TFMT), a reagent known to release trifluoromethoxide anion (CF3O⁻) upon nucleophilic activation, provides an effective pathway for the deoxyfluorination of carboxylic acids. researchgate.net A method has been developed for the conversion of various aromatic and aliphatic carboxylic acids to their acyl fluorides at room temperature using TFMT in the presence of a suitable base. researchgate.net The proposed mechanism involves the in-situ generation of fluorophosgene (C(O)F₂) from the CF3O⁻ anion. researchgate.netnih.gov The carboxylic acid reacts with the generated electrophilic species to form an intermediate that subsequently collapses to the acyl fluoride (B91410) product. nih.gov This approach is notable for its mild conditions and straightforward access to a variety of acyl fluorides. researchgate.net

Table 1: Deoxyfluorination of Carboxylic Acids using an in situ Generated Pyridinium Trifluoromethoxide Salt This table showcases the substrate scope for a related method where a PyOCF₃ salt, generated from 2,4-dinitro(trifluoromethoxy)benzene and 4-dimethylaminopyridine, serves as the deoxyfluorinating agent, demonstrating high functional group tolerance.

EntryCarboxylic Acid SubstrateYield (%)
14-Methoxybenzoic acid98
24-(Trifluoromethyl)benzoic acid99
32-Naphthoic acid99
4Thiophene-2-carboxylic acid98
5Cbz-Val-OH95
Data sourced from a study on PyOCF₃ deoxyfluorination, which proceeds via a similar fluorophosgene intermediate pathway. nih.gov

A novel application for the shelf-stable N-Trifluoromethylthiophthalimide has been established in the deoxygenated fluorination of carboxylic acids. kaust.edu.sarsc.org Traditionally used as a trifluoromethylthiolating reagent, it has been successfully repurposed as an electrophilic fluorine source for this transformation. rsc.org The protocol demonstrates practicability through its success in scale-up reactions and sequential cross-couplings. kaust.edu.sa The reaction proceeds efficiently for a range of aryl and vinyl carboxylic acids, converting them to acyl fluorides in good to high yields. rsc.org Control experiments have shown that both a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) and a stoichiometric amount of triethylamine (B128534) (Et₃N) are crucial for the high efficiency of this transformation. rsc.org

Table 2: Synthesis of Acyl Fluorides using N-Trifluoromethylthiophthalimide General Conditions: Carboxylic acid (0.40 mmol), N-Trifluoromethylthiophthalimide (0.20 mmol), TBAI (10 mol%), Et₃N (1 equiv.) in CH₃CN at 35 °C for 16 h. kaust.edu.sa

EntryCarboxylic Acid SubstrateProductIsolated Yield (%)
14-Methoxybenzoic acid4-Methoxybenzoyl fluoride99
24-Bromobenzoic acid4-Bromobenzoyl fluoride99
34-Biphenylcarboxylic acid[1,1'-biphenyl]-4-carbonyl fluoride52
42-Naphthoic acid2-Naphthoyl fluoride95
5Furan-2-carboxylic acidFuran-2-carbonyl fluoride90
Data from Zhu, C. et al. (2022). kaust.edu.saresearchgate.net

A highly effective reagent system combining trichloroisocyanuric acid (TCCA), a common and inexpensive solid, with a fluoride source like cesium fluoride (CsF) has been developed for oxidative fluorination. acs.orgnih.gov This method is notable for its versatility, enabling the direct synthesis of acyl fluorides not only from carboxylic acids but also from aldehydes and alcohols, achieving yields up to 99%. acs.org The robustness of this protocol makes it suitable for the late-stage functionalization of complex molecules, including natural products and pharmaceuticals. acs.org The use of TCCA, a swimming pool disinfectant, and an alkali metal fluoride provides a mild and inexpensive alternative to harsher, traditional fluorinating agents. nih.govresearchgate.net

An efficient and practical method for synthesizing acyl fluorides involves the deoxyfluorination of carboxylic acids using triphosgene (B27547) in combination with inexpensive potassium fluoride (KF). rsc.org This transformation affords a diverse range of acyl fluorides in high yields and with exceptional purity. rsc.org Spectroscopic analysis has revealed that the reaction proceeds through the in situ generation of reactive intermediates, specifically fluorophosgene and chlorofluorophosgene. rsc.org The protocol demonstrates excellent functional group tolerance and is scalable, making it suitable for both laboratory and industrial applications. researchgate.netrsc.org

The field of acyl fluoride synthesis continues to evolve with the introduction of novel reagents that offer unique advantages.

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃): This reagent facilitates the direct synthesis of acyl fluorides from carboxylic acids under mild and operationally simple conditions. beilstein-journals.orgresearchgate.net Mechanistic studies suggest a dual pathway, allowing for the use of sub-stoichiometric amounts of the reagent, which increases the method's efficiency. beilstein-journals.orgresearchgate.net

Pentafluoropyridine (PFP): PFP is a cheap, commercially available, and bench-stable reagent that can be used for the deoxyfluorination of a range of carboxylic acids under mild conditions. nih.govworktribe.com It can also be utilized in one-pot amide bond formation reactions by generating the acyl fluoride in situ. nih.govworktribe.com

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor): As a bench-stable, all-carbon-based fluorination reagent, CpFluor enables the efficient conversion of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids to their corresponding acyl fluorides under neutral conditions. cas.cnorganic-chemistry.org This method can also be performed with in situ generated CpFluor. cas.cn

Oxidative Fluorination Pathways from Aldehyde and Alcohol Precursors

A significant advancement in the synthesis of acyl fluorides is the direct conversion from aldehydes and alcohols via oxidative fluorination. This approach circumvents the need for preparing carboxylic acids first, offering a more streamlined process. A notable method involves the combination of trichloroisocyanuric acid (TCCA) and an alkali metal fluoride, such as cesium fluoride (CsF) or potassium fluoride (KF). nih.govorganic-chemistry.orgnih.gov

This reagent system facilitates the direct transformation of a wide range of functional group precursors—carboxylic acids, aldehydes, and primary alcohols—into their corresponding acyl fluorides. nih.govorganic-chemistry.org The reaction is typically performed in a solvent like acetonitrile (B52724) and demonstrates high efficiency, with yields often reaching up to 99%. organic-chemistry.org TCCA serves as both a chlorine source and an oxidizing agent, while CsF acts as the fluoride source. organic-chemistry.org The process is notable for its applicability to the late-stage functionalization of complex molecules, including natural products and drugs. nih.govorganic-chemistry.org

The proposed mechanism for aldehydes involves the formation of an acyl chloride intermediate, which then undergoes a halogen exchange (halex) reaction with CsF to yield the final acyl fluoride. For alcohols, the process is believed to proceed through oxidation to the aldehyde, followed by the same conversion pathway. The versatility of this method is highlighted by its tolerance for a broad array of functional groups. organic-chemistry.org

Table 1: Examples of Oxidative Fluorination of Aldehydes and Alcohols to Acyl Fluorides organic-chemistry.org Note: This table presents representative examples from the literature to illustrate the methodology's scope.

PrecursorReagentsSolventYield (%)
4-NitrobenzaldehydeTCCA, CsFMeCN99
4-MethoxybenzaldehydeTCCA, CsFMeCN95
Benzyl alcoholTCCA, CsFMeCN85
CinnamaldehydeTCCA, CsFMeCN86

Electrochemical Fluorination (ECF) and Direct Fluorination Techniques for Perfluorinated Systems

Electrochemical fluorination (ECF), also known as the Simons process, is a cornerstone of industrial fluorochemistry for producing perfluorinated compounds, including the precursors to perfluoroacyl fluorides. google.comwa.gov The process involves the electrolysis of a hydrocarbon starting material dissolved in anhydrous hydrogen fluoride. A key drawback, however, can be the occurrence of side reactions, leading to rearrangement and degradation products, which may result in low yields and purity. google.com ECF is a major manufacturing process for many per- and poly-fluoroalkyl substances (PFAS). wa.gov

Direct fluorination, utilizing elemental fluorine (F₂), offers another route. A specialized liquid-phase direct fluorination method has been developed for preparing perfluorinated compounds. researchgate.net This technique can be applied to a partially-fluorinated ester, which is synthesized from a hydrocarbon alcohol and a perfluoroacyl fluoride. The subsequent direct fluorination of this ester, followed by thermolysis, yields the desired perfluorinated product and recovers the starting perfluoroacyl fluoride. researchgate.net While direct fluorination of hydrocarbon carboxylic acids is often problematic due to decarboxylation, their corresponding esters serve as effective starting materials for producing perfluorinated esters. google.com These perfluorinated esters can then be converted to the more synthetically useful perfluorinated acyl fluorides. google.com

Metal-Catalyzed Transformations for Acyl C-F Bond Construction and Manipulation

Transition-metal catalysis has emerged as a powerful tool for both the synthesis of acyl fluorides and their subsequent transformations. elsevierpure.comnih.gov Late-transition metals, particularly those in Groups 9-11 (Co, Rh, Ir, Ni, Pd, Cu), are effective in mediating these reactions. nih.gov Acyl fluorides exhibit a favorable balance of stability and reactivity, largely due to the moderate electrophilicity of the carbonyl carbon and the strength of the C-F bond. beilstein-journals.orgnih.gov

Palladium catalysis, in particular, has been extensively studied for the activation of the acyl C-F bond. eurekalert.org Researchers have demonstrated that the cleavage of the C-F bond at a palladium center can be reversible. This reversibility allows for the development of novel strategies where a simple, readily available acyl fluoride can be used as a reagent to synthesize more complex acyl fluorides. eurekalert.org For instance, benzoyl fluoride can react with benzoic anhydride (B1165640) in the presence of a palladium catalyst to generate a different, more substituted acyl fluoride. eurekalert.org These catalytic cycles often involve the cleavage of the C-F bond, formation of a new carbon-carbon or other bond, and subsequent reformation of an acyl C-F bond. nih.govrhhz.net

Table 2: Metal-Catalyzed Acyl Fluoride Transformations nih.goveurekalert.org

Catalyst SystemTransformation TypeDescription
Palladium (Pd)Acyl C-F Bond Cleavage/FormationReversible reaction enabling the synthesis of complex acyl fluorides from simpler ones. eurekalert.org
Nickel (Ni)Cross-CouplingUsed in decarbonylative alkylation and the formation of enones from acyl fluorides. nih.gov
Rhodium (Rh)C-H AcylationCatalyzes the acylation of C-H bonds using acyl fluorides as the acyl source. nih.gov
Copper (Cu)Carbonylative CouplingEnables the synthesis of acyl fluorides from alkyl iodides under mild CO pressure. organic-chemistry.org

Derivatization from Perfluorinated Esters

Perfluorinated esters are key precursors for the synthesis of perfluorinated acyl fluorides. While direct fluorination or electrochemical fluorination of hydrocarbon carboxylic acids can be challenging, the corresponding esters are suitable substrates for these processes, yielding perfluorinated esters. google.com However, these perfluorinated esters are often less desirable as synthetic intermediates compared to acyl fluorides because their reactions with nucleophiles can produce difficult-to-separate product mixtures. google.com

A process has been developed to efficiently convert perfluorinated esters into the more versatile perfluorinated acyl fluorides or ketones. This conversion is typically achieved by treating the perfluorinated ester with a catalytic amount of a suitable reagent, such as potassium fluoride (KF) in diglyme (B29089) or pyridine. The reaction proceeds via the cleavage of the ester. For example, treating a perfluorinated ester with a fluoride source can lead to the evolution of a gaseous carbonyl compound (like carbonyl fluoride) and the formation of the desired perfluorinated acyl fluoride. google.com This method is particularly useful for producing alpha-branched perfluorinated acyl fluorides. google.com

Table 3: Conversion of Perfluorinated Esters to Acyl Fluorides google.com

Perfluorinated Ester PrecursorCatalyst/ReagentProduct
Perfluoro(methyl cyclohexanoate)PyridinePerfluoroadipoyl fluoride
C₄F₉O(C₂F₄O)₂(CO)CF₃KF in diglymeC₄F₉OC₂F₄OCF₂COF
Perfluoro(hexanediol diacetate)PyridinePerfluoroadipoyl fluoride

Mechanistic Investigations and Reactivity Profiles of 5h Octafluoropentanoyl Fluoride

Nucleophilic Acyl Substitution Mechanisms and Kinetics

The reactivity of the acyl compound is significantly influenced by the nature of the leaving group. In the case of acyl fluorides, the fluoride (B91410) ion is the leaving group. The equilibrium of the reaction favors the formation of the product when the leaving group is a weaker base than the attacking nucleophile. masterorganicchemistry.com

For acyl fluorides, the carbon-fluorine bond is strong, which can affect the kinetics of the substitution. However, the high electronegativity of the fluorine atom makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. elsevierpure.com

Interactive Data Table: Comparison of Leaving Group Basicities

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Basicity
F⁻HF3.2Weak Base
Cl⁻HCl-7Very Weak Base
Br⁻HBr-9Very Weak Base
I⁻HI-10Very Weak Base
RO⁻ (alkoxide)ROH (alcohol)~16-18Strong Base
R₂N⁻ (amide)R₂NH (amine)~38Very Strong Base

Note: The pKa values are approximate and can vary depending on the specific molecule and solvent.

Role of the Fluorine Atom in Acyl Fluoride Reactivity and Stability

The fluorine atom in acyl fluorides plays a dual role in influencing their reactivity and stability. rsc.org Its high electronegativity inductively withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. elsevierpure.com This enhanced reactivity is a key feature of acyl fluorides in many chemical transformations. thieme-connect.com

Fluorine substitution can also influence the stability of intermediates and transition states in reactions. rsc.org For instance, the presence of multiple fluorine atoms, as in 5H-octafluoropentanoyl fluoride, can significantly impact the molecule's electronic properties and steric environment, further modulating its reactivity. rsc.org

Catalytic Transformations Involving this compound as a Substrate or Reagent

Due to their balanced stability and reactivity, acyl fluorides like this compound are valuable reagents in various catalytic transformations. elsevierpure.comresearchgate.net

Decarbonylative Coupling Reactions

Transition-metal catalysis can facilitate the decarbonylative coupling of acyl fluorides. elsevierpure.comthieme-connect.com This process involves the oxidative addition of the acyl fluoride to a low-valent metal center, followed by the extrusion of carbon monoxide and subsequent reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. thieme-connect.com

Acylation Processes

Acyl fluorides are effective acylating agents. elsevierpure.com These reactions can be catalyzed by Lewis bases, which activate the acyl fluoride for nucleophilic attack. elsevierpure.com For example, fluoride ions have been shown to catalyze the O-acylation of silyl (B83357) enol ethers with acyl fluorides. nih.gov

Selective Fluorination Reactions

While acyl fluorides are typically used as acylating agents, the fluoride ion itself can participate in fluorination reactions under specific conditions. nih.gov However, the primary role of the acyl fluoride is generally not as a direct fluorinating agent for C-H bonds, but rather as a precursor that can release fluoride ions under certain catalytic cycles or reaction conditions. rsc.org For instance, hypervalent iodine(V) fluorides, which can be prepared using sources of fluoride, are effective fluorinating reagents. beilstein-journals.org

Reactivity with Diverse Organic Functionalities (e.g., Amines, Alcohols) for Amide and Ester Formation

This compound readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters. This is a classic example of nucleophilic acyl substitution.

The reaction with amines (aminolysis) produces amides. chemistrysteps.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl fluoride. Following the formation of a tetrahedral intermediate, the fluoride ion is eliminated, yielding the amide. chemistrysteps.com

Similarly, the reaction with alcohols (alcoholysis) yields esters. The oxygen atom of the alcohol acts as the nucleophile. While the reaction can proceed, it is often slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines. chemistrysteps.com The use of a base can facilitate the reaction by deprotonating the alcohol to form a more nucleophilic alkoxide.

The high reactivity of acyl fluorides makes them efficient reagents for these transformations, often proceeding under mild conditions. elsevierpure.com

Interactive Data Table: Reactivity of this compound with Nucleophiles

NucleophileFunctional GroupProductReaction Type
Amine (R-NH₂)Amino GroupAmide (R-NH-CO-(CF₂)₄-H)Nucleophilic Acyl Substitution
Alcohol (R-OH)Hydroxyl GroupEster (R-O-CO-(CF₂)₄-H)Nucleophilic Acyl Substitution

Radical Chemistry of Fluorinated Acyl Systems

The radical chemistry of fluorinated acyl systems, such as this compound, is a specialized area of organic chemistry. Acyl fluorides can serve as precursors to reactive acyl-type fluoride ketyl radicals. rsc.org These radicals are valuable intermediates in various synthetic strategies that involve single electron transfer processes. rsc.org The generation of these radical intermediates can be achieved through methods like reductive deuteration using agents such as samarium(II) iodide (SmI₂) in the presence of a deuterium (B1214612) source like D₂O. rsc.org

The C-F bond in acyl fluorides is strong, which generally makes them more stable than other acyl halides. beilstein-journals.org However, under specific conditions, they can participate in radical reactions. Radical fluorination, a process complementary to nucleophilic and electrophilic fluorination, involves the reaction of a carbon-centered radical with a fluorine atom source to form an organofluorine compound. wikipedia.org Historically, highly reactive sources like fluorine gas (F₂) and xenon difluoride (XeF₂) were used, but their handling difficulties limited the scope of these reactions. wikipedia.org The development of N-F reagents as fluorine atom sources has led to a resurgence in radical fluorination methodologies. wikipedia.org

For fluorinated acyl systems, radical reactions can be initiated at different sites. The presence of a terminal hydrogen in this compound introduces an additional potential site for radical abstraction, alongside the potential for reactions at the acyl fluoride group. The general stability of the perfluoroalkyl chain suggests that radical reactions would preferentially occur at the acyl fluoride moiety or the terminal C-H bond under most conditions.

Reactivities with Hydrated Electrons in Aqueous-Phase Advanced Reduction Processes

Advanced reduction processes (ARPs) that generate hydrated electrons (e⁻aq) have garnered significant attention for the degradation of persistent organic pollutants, including per- and polyfluoroalkyl substances (PFAS). nih.govnih.gov Hydrated electrons are potent reducing agents with a highly negative reduction potential, making them capable of breaking down robust chemical structures like those found in PFAS. nih.gov The reaction between a hydrated electron and a PFAS molecule typically initiates C-F bond dissociation, leading to the degradation of the compound. acs.org

The reactivity of this compound with hydrated electrons has been investigated within the context of these ARPs. Computational studies have been employed to predict the reaction mechanisms and reactive sites for various PFAS, including fluorinated acyl fluorides. rsc.org Three primary reaction mechanisms are generally considered: association with a π bond, concerted dissociative cleavage of a carbon-halogen bond, and stepwise cleavage involving a radical anion intermediate. rsc.org

For this compound, the reaction with a hydrated electron is expected to proceed via dissociative electron transfer, targeting the carbon-fluorine bonds. The inductive effect of the acyl fluoride group and the perfluoroalkyl chain influences the reactivity of specific C-F bonds. acs.org The table below presents calculated values related to the reactivity of this compound with hydrated electrons. rsc.org

Table 1: Calculated Reactivity Parameters for this compound with Hydrated Electrons rsc.org

Position Parameter 1 Parameter 2 Parameter 3
Alpha -6.35 -3.17 -1.74
Beta -6.80 -3.59
Gamma -6.80 -3.59

The efficiency of degradation in these systems depends not only on the generation of hydrated electrons but also on the interaction between the PFAS molecule and the hydrated electron source. nih.govresearchgate.net For instance, studies have shown that using indole (B1671886) derivatives as photosensitizers can enhance the degradation of perfluorocarboxylic acids (PFCAs) by promoting the directed transfer of hydrated electrons. acs.org While specific experimental data on the degradation kinetics of this compound in various ARP systems is limited, the general principles derived from studies on structurally similar PFAS provide a strong indication of its expected behavior. The degradation process is likely to involve the sequential cleavage of C-F bonds, leading to the formation of smaller, less fluorinated compounds.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Samarium(II) iodide
Xenon difluoride

Advanced Spectroscopic Characterization and Computational Studies of 5h Octafluoropentanoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. The presence of the spin ½ nucleus, ¹⁹F, which has a 100% natural abundance and high sensitivity, makes it an ideal probe for molecular structure. huji.ac.ilalfa-chemistry.commdpi.com

Applications of ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy offers a wide chemical shift range, typically spanning from -250 ppm to +420 ppm, which minimizes the probability of signal overlap and provides high sensitivity to the local electronic environment. huji.ac.ilalfa-chemistry.comazom.com This sensitivity allows for detailed structural analysis of 5H-Octafluoropentanoyl fluoride (B91410).

The structure of 5H-Octafluoropentanoyl fluoride (CF₃CF₂CF₂CHFCOF) contains five distinct fluorine environments, which would result in five separate signals in a ¹⁹F NMR spectrum. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. alfa-chemistry.com The acyl fluoride fluorine (-COF ) is expected to resonate in a characteristic downfield region, typically between -70 and -20 ppm relative to CFCl₃. ucsb.edu The other fluoromethyl and fluoromethylene groups along the carbon chain will exhibit shifts in the ranges of +40 to +80 ppm for -CF₃ and +80 to +140 ppm for -CF₂-. ucsb.edu

Spin-spin coupling (J-coupling) between adjacent, non-equivalent fluorine nuclei provides critical connectivity information. For this compound, geminal (²JFF) and vicinal (³JFF) couplings would be observed, creating complex but interpretable splitting patterns for each signal. These coupling constants, typically larger than those in ¹H NMR, help confirm the sequence of the fluorinated carbon chain. azom.comjeolusa.com

Table 1: Predicted ¹⁹F NMR Chemical Shift Ranges and Multiplicities for this compound

Fluorine EnvironmentPredicted Chemical Shift Range (ppm vs CFCl₃)Expected Multiplicity
-COF -70 to -20Triplet (t)
-CHF -+140 to +250Complex Multiplet (m)
-F ₂C-CHF-+80 to +140Complex Multiplet (m)
-F ₂C-CF₂-CHF-+80 to +140Complex Multiplet (m)
-CF+40 to +80Triplet (t)

Note: The predicted multiplicities are based on coupling to adjacent fluorine atoms and the single proton.

Multi-Nuclear NMR Techniques for Structural Elucidation

While ¹⁹F NMR is powerful, a comprehensive structural confirmation of this compound requires multi-nuclear NMR techniques, including ¹H and ¹³C NMR. These methods provide a complete picture of the molecule's carbon backbone and the position of the non-fluorinated atom. nih.govjeol.com

¹H NMR: The ¹H NMR spectrum would be relatively simple, showing a single signal for the hydrogen atom on the fourth carbon (-CHH F-). This signal would be split into a complex multiplet due to large geminal coupling to the adjacent fluorine (²JHF) and vicinal coupling to the fluorines on the neighboring carbon (³JHF). jeolusa.com

¹³C NMR: The ¹³C NMR spectrum would display five distinct signals, one for each carbon atom. The chemical shifts would be significantly influenced by the attached fluorine atoms. Furthermore, each carbon signal would be split into a multiplet due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings. These ¹JCF coupling constants are typically very large (up to 280 Hz) and are diagnostic for direct C-F bonds. jeolusa.comjeol.com Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate the ¹H, ¹³C, and ¹⁹F signals, definitively assigning each resonance and confirming the complete molecular structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) for Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. nih.govnih.gov When coupled with Ion Mobility Spectrometry (IMS), which separates ions based on their size and shape, it becomes a powerful tool for the analysis of complex mixtures containing per- and polyfluoroalkyl substances (PFAS). diva-portal.org

Methodologies for Per- and Polyfluoroalkyl Substances (PFAS) Screening

As a polyfluorinated compound, this compound can be identified within non-targeted screening workflows for PFAS. nih.gov These methodologies, often employing liquid chromatography coupled with HRMS (LC-HRMS), screen for features characteristic of PFAS. nih.govwaters.com Key strategies include:

Homologous Series Identification: Searching for series of compounds that differ by a CF₂ unit (mass of 49.9968 Da).

Mass Defect Analysis: Utilizing the fact that fluorine has a slightly negative mass defect, which makes highly fluorinated compounds distinguishable from most hydrocarbons. nih.gov

Database Matching: Comparing the accurate masses of detected ions against comprehensive databases of known and suspected PFAS. nih.gov

This compound, with its calculated exact mass of 249.9748 Da, would be a target in such screening methods. Its retention time in liquid chromatography and its specific fragmentation pattern in tandem mass spectrometry (MS/MS) would be used for confirmation. waters.com

Adduct Formation and Isotopic Distribution Analysis

In electrospray ionization (ESI), the most common ionization technique for LC-MS, molecules are typically observed as charged adducts. researchgate.net The specific adducts formed depend on the mobile phase composition and ionization mode. For this compound, common adducts could include [M+H]⁺ in positive ion mode or [M+F]⁻ and [M+CH₃COO]⁻ in negative ion mode. researchgate.netnih.govmdpi.com Accurate mass measurement of these adducts allows for the unambiguous determination of the elemental formula.

The isotopic distribution, or the pattern of peaks arising from the presence of naturally occurring heavier isotopes (like ¹³C), provides another layer of confirmation. The theoretical isotopic pattern for C₅HF₉O can be calculated and compared with the experimentally observed spectrum to verify the elemental composition.

Table 2: Calculated Mass and Isotopic Abundance for this compound (C₅HF₉O)

Ion FormulaMass TypeCalculated Mass (Da)Relative Abundance (%)
C₅HF₉OMonoisotopic249.9748100.00
¹³CC₄HF₉OM+1250.97825.57
C₅HF₉¹⁸OM+2251.97900.20

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.orgsigmaaldrich.com

For this compound, the IR and Raman spectra would be dominated by two main features: the carbonyl (C=O) stretch of the acyl fluoride group and the numerous carbon-fluorine (C-F) stretching vibrations.

Carbonyl (C=O) Stretch: The C=O stretching vibration in acyl fluorides is known to occur at a very high frequency due to the strong electron-withdrawing effect of the fluorine atom. This band is expected to be very intense in the IR spectrum, typically appearing in the region of 1850-1880 cm⁻¹. rsc.org

Carbon-Fluorine (C-F) Stretches: The C-F stretching vibrations give rise to multiple strong bands in the IR spectrum, typically in the 1100-1400 cm⁻¹ region. arxiv.orgrsc.orgresearchgate.net The complexity of the spectrum in this region is due to the various C-F bonds (-CF₃, -CF₂-, -CHF-) in the molecule.

Carbon-Hydrogen (C-H) Stretch: A weaker band corresponding to the C-H stretch of the CHF group would be expected around 2900-3000 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional GroupVibration ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-HStretch2900 - 3000WeakMedium
C=OStretch1850 - 1880Very StrongMedium
C-FStretch1100 - 1400Strong (multiple bands)Medium-Strong
C-CStretch900 - 1100MediumStrong

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offer powerful tools for investigating the properties and behavior of molecules at an atomic level. For this compound, these approaches provide insights that are complementary to experimental data, aiding in the interpretation of spectroscopic results and predicting the compound's reactivity and environmental fate.

Quantum Chemical Computations for Electronic Structure and Energetics

Quantum chemical computations are instrumental in understanding the fundamental electronic properties of this compound. Methods like Density Functional Theory (DFT) are frequently employed to determine the molecule's equilibrium geometry, vibrational frequencies, and electronic structure.

In a study focused on generating infrared (IR) absorption spectra for per- and polyfluoroalkyl substances (PFAS), the geometry-energy optimization and vibration analysis of this compound (CAS # 375-72-4) were performed using the Gaussian 16 software package. The calculations utilized the B3LYP functional with a 6-311++g(3df,3pd) basis set, which is a robust combination for capturing the electronic and structural details of fluorinated organic compounds. This level of theory includes diffuse functions and polarization functions, which are important for accurately describing the electron distribution in molecules with electronegative atoms like fluorine.

The primary outputs of these computations are the optimized molecular geometry and the calculated IR spectrum. The optimized geometry represents the lowest energy conformation of the molecule in the gas phase. The calculated IR spectrum, derived from the second derivatives of the energy with respect to the Cartesian nuclear coordinates, provides the vibrational frequencies and their corresponding intensities. These computed spectra can be compared with experimental IR data to aid in the identification and characterization of the compound.

Table 1: Computational Details for Quantum Chemical Computations of this compound

Parameter Specification
Software Gaussian 16
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-311++g(3df,3pd)

Molecular Dynamics Simulations for Conformational Analysis

For structurally similar compounds like perfluorooctanoic acid (PFOA), MD simulations have been used to investigate their conformational preferences and their interactions with other molecules, such as proteins or surfactants. nih.gov These simulations typically employ classical force fields, such as the Generalized Amber Force Field (GAFF) or the Optimized Potentials for Liquid Simulations (OPLS-AA), which have been parameterized to describe the interactions of a wide range of organic molecules. nih.gove3s-conferences.org

A typical MD simulation protocol for a molecule like this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water, to mimic environmental conditions.

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample the conformational space of the molecule.

Analysis of the simulation trajectories can reveal the most stable conformers, the flexibility of the carbon chain, and the orientation of the functional groups. For instance, studies on PFOA have explored its helical and linear conformations. researchgate.net Similar investigations for this compound could elucidate its preferred shapes and how these might influence its physical properties and biological interactions.

Table 2: Common Methodologies in Molecular Dynamics Simulations for PFAS

Component Description
Force Fields GAFF (Generalized Amber Force Field), OPLS-AA (Optimized Potentials for Liquid Simulations)
Software GROMACS, Amber
Simulation Type All-atom molecular dynamics

| Analyses | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Conformational analysis |

Predictive Modeling of Chemical Reactivity and Degradation Pathways

Predictive modeling of the chemical reactivity and degradation pathways of this compound is crucial for assessing its environmental persistence and developing potential remediation strategies. While specific studies on this compound are scarce, computational studies on related perfluoroalkyl carboxylic acids (PFCAs) provide a framework for how such predictions can be made. nih.govfigshare.comnsf.gov

High-level computational methods, such as DFT with functionals like ωB97xD, are used to investigate the thermodynamics and kinetics of potential degradation reactions. nsf.gov These studies often focus on thermal degradation, proposing reaction mechanisms and calculating the energetics of various pathways.

For PFCAs, computational studies have shown that a favored initial degradation pathway involves the homolytic cleavage of C-C bonds, which have bond dissociation energies in the range of 75-90 kcal/mol. nih.govfigshare.comnsf.gov The resulting carbon-centered radicals can then undergo further reactions, such as β-scissions (with activation energies of approximately 30-40 kcal/mol) or fluorine atom shifts (with activation energies of about 30-45 kcal/mol). nih.govfigshare.com Another possibility is the loss of a fluorine radical to form a perfluoroalkene, which is a barrierless process with a reaction enthalpy of 50-80 kcal/mol. nih.govfigshare.com

These computational approaches could be applied to this compound to predict its likely degradation products under various environmental conditions. For example, the reactivity of the acyl fluoride group could be investigated, including its susceptibility to hydrolysis and other nucleophilic attacks. Understanding these fundamental reaction pathways is a critical step in assessing the long-term environmental impact of this compound.

Table 3: Predicted Energetics for Key Degradation Reactions of PFCAs (as an analogue)

Reaction Type Energy Range (kcal/mol)
C-C Bond Homolytic Cleavage 75-90 (Bond Dissociation Energy)
β-Scission 30-40 (Activation Energy)
F Atom Shift 30-45 (Activation Energy)

Applications of 5h Octafluoropentanoyl Fluoride in Advanced Materials and Synthetic Chemistry

Precursors in the Synthesis of High-Performance Fluoropolymers and Fluoromaterials

While specific research detailing the use of 5H-Octafluoropentanoyl fluoride (B91410) as a direct monomer in polymerization is not extensively documented, its structure is highly relevant to the synthesis of fluorinated materials. Fluoropolymers are valued for their exceptional chemical resistance, thermal stability, and low surface energy. The synthesis of these materials often relies on the polymerization of fluorinated monomers.

5H-Octafluoropentanoyl fluoride can be envisioned as a precursor to such monomers. The terminal hydrogen atom (the "5H") provides a reactive site for chemical modification, which is not present in its perfluorinated counterparts. For instance, it could undergo reactions to introduce polymerizable functional groups, such as alkenes. The acyl fluoride group can be converted into other functionalities that are more amenable to specific polymerization techniques. This adaptability makes it a potential starting material for creating novel fluoropolymers with tailored properties, blending the characteristics of fluorinated chains with other chemical functionalities.

Intermediates in the Formation of Perfluorinated Carboxylic Acid Derivatives

Acyl fluorides are reactive intermediates that are readily converted into a variety of other carboxylic acid derivatives. nih.gov this compound is the acyl fluoride of 5H-octafluoropentanoic acid and serves as an activated form of this acid. Its reactivity allows for the efficient synthesis of various derivatives under mild conditions.

The primary advantage of using an acyl fluoride like this compound is its balanced reactivity. It is more stable and easier to handle than corresponding acyl chlorides but more reactive than esters, making it an ideal intermediate for controlled reactions. nih.gov

Key Transformations:

Esters: Reaction with alcohols yields 5H-octafluoropentanoate esters.

Amides: Reaction with primary or secondary amines yields 5H-octafluoropentanamides.

Anhydrides: Reaction with a carboxylate salt can produce mixed anhydrides.

These transformations are fundamental in organic synthesis for building more complex molecules incorporating the 5H-octafluoropentanoyl moiety.

Starting MaterialReagentProductApplication
This compoundAlcohol (R-OH)5H-Octafluoropentanoate EsterPlasticizers, solvents, building blocks
This compoundAmine (R-NH2)5H-OctafluoropentanamideSurfactants, monomers, pharmaceuticals
This compoundWater (H2O)5H-Octafluoropentanoic AcidHydrolysis back to parent acid

Strategic Reagent in Organic Synthesis for Functional Group Interconversion

The conversion of carboxylic acids to acyl fluorides is a key strategy in modern organic synthesis, enabling a range of subsequent transformations. researchgate.netcas.cn As an acyl fluoride, this compound is a valuable reagent for introducing the 5H-octafluoropentanoyl group into organic molecules, a process known as acylation. This process is often more efficient and selective than using other acylating agents. nih.gov

The development of modern deoxyfluorinating agents has made the synthesis of acyl fluorides from their corresponding carboxylic acids a routine and reliable method. nih.govcas.cn These reagents offer mild conditions and high functional group tolerance. Once formed, the acyl fluoride can be used in a one-pot protocol to form other functional groups, such as amides and esters, avoiding the isolation of the often sensitive acyl fluoride intermediate. nih.govrsc.org

Table of Deoxyfluorinating Reagents for Acyl Fluoride Synthesis

Reagent ClassExamplesFeatures
Nitrogen-ContainingCyanuric fluoride, TFFHEffective but can have toxicity concerns. cas.cn
Sulfur-ContainingDAST, Deoxo-Fluor, PyFluorWidely used, but can be moisture-sensitive or require special handling. nih.govcas.cn
All-Carbon-BasedCpFluorBench-stable reagent for conversion under neutral conditions. cas.cn
Phosphorus-BasedTriphenylphosphine/NBS/Et3N·3HFUses readily available reagents, but HF is a toxic fluoride source. researchgate.net
Pyridine-BasedPentafluoropyridine (PFP)Cheap, commercially available, and functions under mild conditions. researchgate.net

Utility in Complex Molecule Synthesis (e.g., Peptide Synthesis, Late-Stage Functionalization)

The unique properties of acyl fluorides make them particularly useful in the synthesis of complex and sensitive molecules, such as peptides, and in strategies like late-stage functionalization. nih.govnih.gov

Peptide Synthesis: Amide bond formation is the cornerstone of peptide synthesis. Acyl fluorides, particularly N-protected amino acid fluorides, are highly effective coupling reagents. They react efficiently to form peptide bonds and are known to minimize the risk of racemization at the alpha-carbon, a common side reaction with other activated species. nih.gov While this compound is not an amino acid itself, its chemistry is analogous to that of amino acid fluorides. It can be used to cap the N-terminus of a peptide, introducing a fluorinated segment to modify the peptide's properties, such as its hydrophobicity and metabolic stability.

Late-Stage Functionalization (LSF): Late-stage functionalization is a powerful strategy in medicinal chemistry to modify a complex molecule, like a drug candidate, in the final steps of its synthesis. nih.gov This allows for the rapid generation of analogues to explore structure-activity relationships. This compound can be used as a reagent in LSF to introduce the 5H-octafluoropentanoyl group. The incorporation of fluorine can significantly impact a molecule's pharmacological profile, including its lipophilicity, binding affinity, and metabolic stability. nih.gov The reactivity of the acyl fluoride group makes it suitable for modifying molecules containing nucleophilic functional groups like alcohols or amines under mild conditions. nih.gov

Environmental Behavior and Analytical Detection of Fluorinated Acyl Fluorides Within Broader Pfas Research

Analytical Method Development for Environmental Monitoring of Fluorinated Acyl Fluorides

The detection and quantification of fluorinated acyl fluorides in environmental samples present significant analytical challenges due to their reactivity, particularly their susceptibility to hydrolysis. Consequently, analytical methods often focus on their more stable degradation products or employ techniques that can capture their transient nature.

Direct analysis of these compounds is not common in environmental monitoring. However, several advanced analytical techniques are employed for the broader analysis of fluorinated organic compounds and could be adapted for acyl fluorides or their derivatives. nih.gov

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for analyzing volatile and semi-volatile organic compounds. For fluorinated compounds, GC-MS can provide high sensitivity. cdc.gov For instance, a "green chemistry" based extraction method known as stir bar sorptive extraction (SBSE) coupled with thermal desorption-GC-MS has been developed for the sensitive determination of perfluoroalkyl carboxylic acids (PFCAs) and fluorotelomer alcohols (FTOHs) in water. utep.edu While not directly applied to acyl fluorides, this indicates the potential for GC-MS-based methods for related analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry is the standard for analyzing non-volatile PFAS like PFCAs in environmental matrices. Given that fluorinated acyl fluorides readily hydrolyze to form PFCAs, LC-MS/MS is a critical tool for indirectly monitoring their presence by detecting their transformation products.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: ¹⁹F NMR offers a powerful and non-destructive tool for identifying and quantifying fluorinated compounds. scholaris.ca It provides an unbiased snapshot of all fluorine-containing species in a sample without the need for reference standards for every compound. scholaris.ca Mechanistic studies of reactions involving acyl fluorides have successfully used ¹⁹F NMR to monitor the formation of the acyl fluoride (B91410) product from carboxylic acids, demonstrating its utility for direct detection in controlled samples. organic-chemistry.orgnih.gov Its application in complex environmental matrices for detecting reactive intermediates remains an area for development.

The primary challenge in environmental monitoring is that a reactive compound like 5H-Octafluoropentanoyl fluoride is likely to transform before it can be sampled and analyzed. Therefore, monitoring strategies often target the expected, more stable breakdown products.

Table 1: Overview of Analytical Methods for Fluorinated Compounds

Analytical Method Principle Applicability to Fluorinated Acyl Fluorides Pros Cons Citations
GC-MS Separates volatile compounds based on boiling point and partitioning, followed by mass-based detection. Potentially applicable for direct analysis if derivatized or for volatile degradation products. High sensitivity and specificity. Limited to thermally stable and volatile compounds; may require derivatization. cdc.govutep.edu
LC-MS/MS Separates compounds based on polarity, followed by highly selective mass-based detection. Primarily used for detecting the more stable carboxylic acid hydrolysis products. "Gold standard" for PFCAs; high sensitivity and selectivity in complex matrices. Indirect detection method for the parent acyl fluoride. nih.gov
¹⁹F NMR Detects the ¹⁹F nucleus, providing structural information and quantification for all fluorinated compounds. Proven for direct detection and quantification in reaction mixtures; potential for environmental samples. Unbiased detection of all C-F bonds; quantitative without standards for each analyte. Lower sensitivity compared to MS; complex spectra in environmental samples. scholaris.caorganic-chemistry.org

| Ion Selective Electrode (ISE) | Potentiometric method that measures fluoride ion (F⁻) activity in a solution. | Measures the final inorganic fluoride product after complete mineralization, not the parent compound. | Simple, rapid, and sensitive for F⁻. | Does not identify the organic fluorine source; subject to matrix interference. | cdc.govresearchgate.net |

Environmental Transformation and Degradation Pathways of Fluorinated Acyl Fluorides

The environmental fate of fluorinated acyl fluorides is primarily dictated by their chemical reactivity. Due to the presence of the highly reactive acyl fluoride group, these compounds are not expected to persist in their original form in most environmental compartments.

Hydrolysis: The most significant and rapid transformation pathway for this compound in aqueous environments is hydrolysis. The acyl fluoride group reacts with water to yield the corresponding carboxylic acid, 5H-octafluoropentanoic acid (5H-OFPA), and hydrogen fluoride (HF). acs.org Acyl fluorides, while more stable towards hydrolysis than their chloride or bromide counterparts, are still readily converted in the presence of water. nih.govresearchgate.net

Reaction: C₄F₈HCOF + H₂O → C₄F₈HCOOH (5H-Octafluoropentanoic acid) + HF

Subsequent Degradation: Once transformed into 5H-octafluoropentanoic acid, its fate is governed by the pathways applicable to polyfluorinated carboxylic acids. The presence of a hydrogen atom on the terminal carbon (the "5H" position) makes it potentially more susceptible to biological transformation than its perfluorinated analog.

Biotransformation: Studies on similar short-chain polyfluorinated carboxylic acids suggest that aerobic microbial transformation is possible. acs.org Pathways such as β-oxidation, a common fatty acid degradation process, could potentially break down the molecule. However, such transformations are often incomplete and can lead to the formation of shorter-chain, more persistent PFAS, which may accumulate. acs.org The strong carbon-fluorine bonds generally make these compounds recalcitrant to microbial degradation. nih.gov

Abiotic Degradation: In the atmosphere, volatile fluorinated compounds can undergo degradation initiated by hydroxyl radicals. scholaris.ca If this compound or its products are sufficiently volatile to enter the atmosphere, this could be a relevant degradation pathway.

The formation of an acyl fluoride has also been noted as an intermediate step in the biotransformation of some organofluorine compounds, which can then lead to further reactions. researchgate.net

Table 2: Environmental Transformation Products of this compound

Initial Compound Transformation Pathway Primary Product Subsequent Products Environmental Compartment Citations
This compound Hydrolysis 5H-Octafluoropentanoic acid (5H-OFPA) Hydrogen Fluoride (HF) Aquatic environments acs.org

| 5H-Octafluoropentanoic acid (5H-OFPA) | Aerobic Biotransformation | Shorter-chain polyfluorinated carboxylic acids | Potentially persistent intermediate products | Soil, Water, Wastewater Treatment | acs.org |

Classification and Categorization of this compound within the PFAS Chemical Space

The classification of this compound within the vast universe of PFAS is based on its specific chemical structure, following established terminology.

According to widely accepted definitions, PFAS are aliphatic substances containing one or more carbon atoms where all hydrogen substituents have been replaced by fluorine atoms, such that they contain the perfluoroalkyl moiety CₙF₂ₙ₊₁–. nih.gov This broad family is further divided.

Polyfluoroalkyl vs. Perfluoroalkyl: A key distinction is made between "per-" and "poly-" fluorinated substances. Perfluoroalkyl substances have all hydrogen atoms on all carbon atoms (excluding functional groups) replaced by fluorine. nih.govnih.gov In contrast, polyfluoroalkyl substances contain at least one carbon atom where not all hydrogens have been replaced by fluorine. This compound (C₄F₈H COF) contains a hydrogen atom on its alkyl chain, therefore it is unequivocally classified as a polyfluoroalkyl substance .

Non-Polymer: It is a discrete chemical with a defined molecular weight, classifying it as a non-polymer PFAS . nih.gov

Table 3: Classification of this compound

Classification Category Description Classification for this compound Rationale Citations
Fluorination Degree Distinguishes between fully (per) and partially (poly) fluorinated alkyl chains. Polyfluoroalkyl Substance The alkyl chain contains a C-H bond (C₄F₈H -). nih.govnih.gov
Molecular Structure Differentiates between discrete molecules and large polymers. Non-Polymer It is a single molecule with a specific chemical formula and molecular weight. nih.gov
Environmental Role Categorizes based on its potential to degrade into other PFAS. PFAS Precursor It degrades via hydrolysis to form 5H-octafluoropentanoic acid, another PFAS. scholaris.ca

| Functional Group | Identifies the reactive chemical group attached to the fluoroalkyl chain. | Acyl Fluoride | Contains the characteristic -C(O)F functional group. | researchgate.net |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 5H-Octafluoropentanoyl fluoride in laboratory settings?

  • Methodological Answer : Due to its fluorinated acyl fluoride structure, the compound is highly reactive and corrosive. Key protocols include:

  • Use of PPE: Nitrile gloves, chemical-resistant lab coats, and full-face shields to prevent skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors, which may decompose into toxic byproducts like hydrogen fluoride (HF) .
  • Emergency Measures: Immediate flushing with water for skin/eye exposure and medical consultation for inhalation incidents .
    • Data Contradictions : While most SDS sheets emphasize HF formation during decomposition, analytical validation (e.g., gas chromatography-mass spectrometry) is recommended to confirm decomposition pathways in specific experimental conditions .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : Common methods include:

  • Fluorination of Pentanoyl Chloride : Reaction with sulfur tetrafluoride (SF₄) or HF-pyridine complexes under anhydrous conditions .
  • Electrochemical Fluorination : Direct fluorination of hydrocarbon precursors using specialized reactors, though side-product formation (e.g., branched isomers) requires purification via fractional distillation .
    • Key Challenges : Yield optimization and selectivity depend on temperature control and catalyst choice (e.g., SbF₅ for enhanced fluorination efficiency) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments and quantifies purity; chemical shifts typically range between -70 to -120 ppm for perfluorinated chains .
  • IR Spectroscopy : Strong C-F stretches appear at 1100–1300 cm⁻¹, while the acyl fluoride carbonyl (C=O) absorbs near 1800 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for distinguishing structural isomers .

Advanced Research Questions

Q. How does the fluorination pattern influence the reactivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The perfluorinated chain increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.
  • Steric Hindrance : Bulky fluorinated groups may reduce accessibility to nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
    • Data Contradictions : Some studies report anomalous stability in protic solvents, suggesting hydrogen bonding with fluorine atoms may transiently stabilize intermediates. Controlled kinetic studies are needed to resolve this .

Q. What strategies mitigate side reactions when using this compound in multi-step syntheses?

  • Methodological Answer :

  • Temperature Modulation : Lower temperatures (-20°C to 0°C) reduce hydrolysis rates and HF generation .
  • Protecting Groups : Pre-functionalize reactive sites (e.g., hydroxyls) with silyl groups to prevent undesired acylations .
  • In Situ Monitoring : Use real-time ¹⁹F NMR to track reaction progress and optimize quenching protocols .

Q. Can computational methods predict thermodynamic stability and decomposition pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Model bond dissociation energies (BDEs) for C-F and C=O bonds to predict thermal decomposition thresholds.
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify conditions favoring hydrolysis vs. stability .
    • Validation Challenges : Experimental calorimetry (e.g., DSC) must corroborate computational predictions, particularly for exothermic decomposition events .

Analytical and Contradiction Resolution

Q. How can researchers resolve discrepancies in reported stability data for fluorinated acyl fluorides?

  • Methodological Answer :

  • Controlled Replication : Reproduce studies under identical conditions (solvent, temperature, purity) to isolate variables .
  • Cross-Technique Validation : Combine NMR, IR, and HRMS to confirm decomposition products and quantify HF release .
    • Case Study : Conflicting reports on stability in aqueous vs. non-aqueous media may arise from trace moisture in solvents; Karl Fischer titration ensures anhydrous conditions .

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